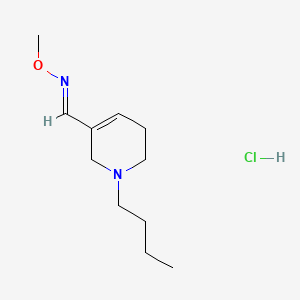
(E)-1,2,5,6-Tetrahydro-1-butyl-3-pyridinecarboxaldehyde O-methyloxime, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1,2,5,6-Tetrahydro-1-butyl-3-pyridinecarboxaldehyde O-methyloxime, monohydrochloride is a chemical compound with a complex structure that includes a pyridine ring, a butyl group, and an O-methyloxime functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,2,5,6-Tetrahydro-1-butyl-3-pyridinecarboxaldehyde O-methyloxime, monohydrochloride typically involves multiple steps. The starting material is often a pyridine derivative, which undergoes a series of reactions including alkylation, reduction, and oximation. The final step involves the formation of the hydrochloride salt to increase the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
(E)-1,2,5,6-Tetrahydro-1-butyl-3-pyridinecarboxaldehyde O-methyloxime, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles, while reduction can produce amines.
科学研究应用
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology
In biological research, (E)-1,2,5,6-Tetrahydro-1-butyl-3-pyridinecarboxaldehyde O-methyloxime, monohydrochloride is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme activities or receptor binding.
Medicine
The compound’s potential medicinal properties are of interest in drug discovery and development. It may exhibit biological activities that could be harnessed for therapeutic purposes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, or pharmaceuticals. Its unique properties make it valuable for various applications.
作用机制
The mechanism of action of (E)-1,2,5,6-Tetrahydro-1-butyl-3-pyridinecarboxaldehyde O-methyloxime, monohydrochloride involves its interaction with specific molecular targets. The oxime group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyridine ring may also participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 1-Methyl-1,2,5,6-Tetrahydropyridine-3-carbaldehyde (E)-O-methyloxime hydrochloride
- 1-Butyl-1,2,5,6-Tetrahydropyridine-3-carbaldehyde (E)-O-methyloxime hydrochloride
Uniqueness
(E)-1,2,5,6-Tetrahydro-1-butyl-3-pyridinecarboxaldehyde O-methyloxime, monohydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a variety of chemical reactions and exhibit distinct biological activities compared to similar compounds.
属性
CAS 编号 |
139886-07-0 |
|---|---|
分子式 |
C11H21ClN2O |
分子量 |
232.75 g/mol |
IUPAC 名称 |
(E)-1-(1-butyl-3,6-dihydro-2H-pyridin-5-yl)-N-methoxymethanimine;hydrochloride |
InChI |
InChI=1S/C11H20N2O.ClH/c1-3-4-7-13-8-5-6-11(10-13)9-12-14-2;/h6,9H,3-5,7-8,10H2,1-2H3;1H/b12-9+; |
InChI 键 |
AMIPJRWJKZIMEG-NBYYMMLRSA-N |
手性 SMILES |
CCCCN1CCC=C(C1)/C=N/OC.Cl |
规范 SMILES |
CCCCN1CCC=C(C1)C=NOC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



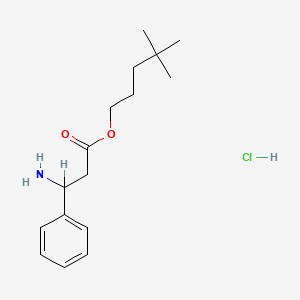
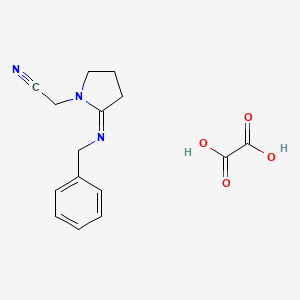
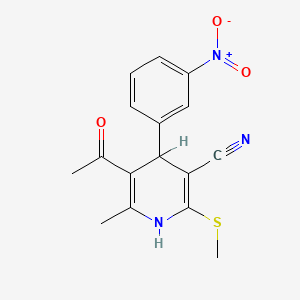
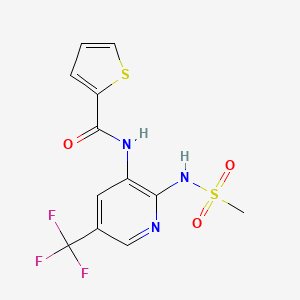
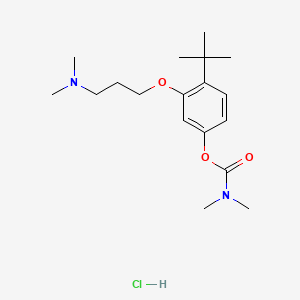
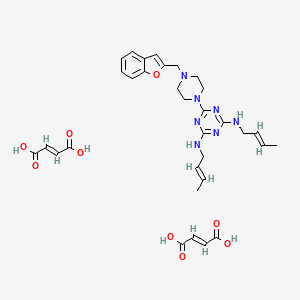
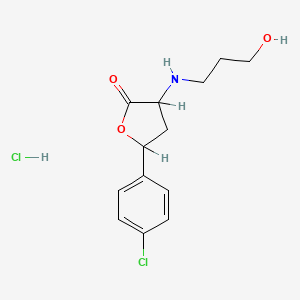
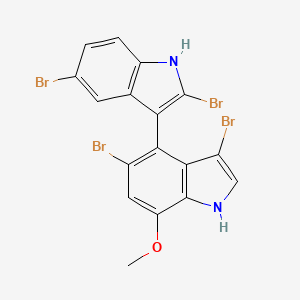
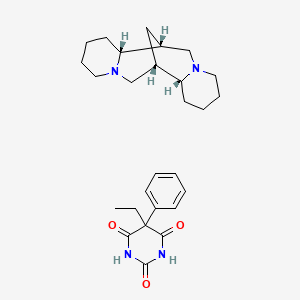
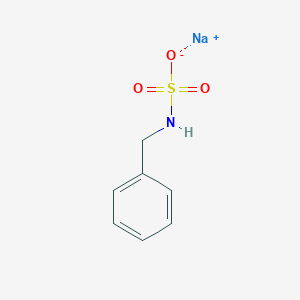
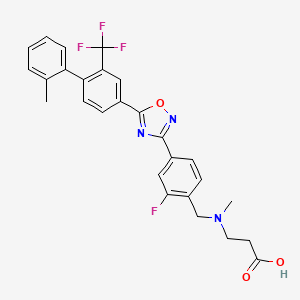
![1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-[4-(4-methylpiperazin-1-yl)anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one;hydrate](/img/structure/B12755005.png)
![Lithium 4-[(octadecylamino)carbonyl]benzoate](/img/structure/B12755013.png)
